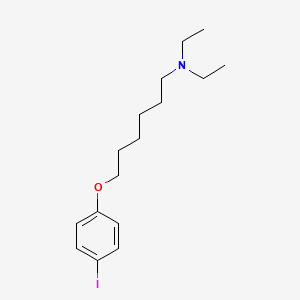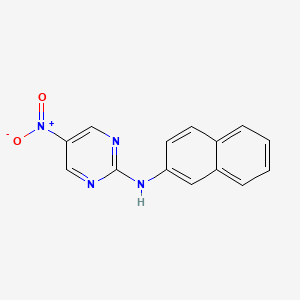![molecular formula C16H12N6O4S B5089368 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5089368.png)
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide, also known as NITD-354, is a chemical compound that has gained attention in the scientific community for its potential use as an antiviral agent.
Mécanisme D'action
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide exerts its antiviral activity by binding to the active site of the viral RNA-dependent RNA polymerase, which prevents the enzyme from synthesizing viral RNA. This leads to the inhibition of viral replication and ultimately, the reduction of viral load.
Biochemical and Physiological Effects:
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. However, further studies are needed to determine the long-term effects of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide in lab experiments is its specificity for viral RNA-dependent RNA polymerase, which makes it a promising candidate for antiviral drug development. However, the synthesis of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide is complex and requires specialized equipment and expertise, which may limit its accessibility to researchers.
Orientations Futures
Future research on 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide could focus on optimizing its antiviral activity by modifying its chemical structure. Additionally, studies could be conducted to investigate the potential use of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide in combination with other antiviral agents to enhance its efficacy. Furthermore, the safety and long-term effects of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide on human health should be thoroughly evaluated before it can be considered for clinical use.
In conclusion, 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide is a promising antiviral agent that has demonstrated efficacy against a range of viruses. Its specificity for viral RNA-dependent RNA polymerase makes it a promising candidate for antiviral drug development. Further research is needed to optimize its antiviral activity, evaluate its safety and long-term effects, and explore its potential use in combination with other antiviral agents.
Méthodes De Synthèse
The synthesis of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide involves the reaction of 4-aminobenzamide with 2-(4-nitrophenyl)-2-oxoethylthiocyanate, followed by the reaction with sodium azide and copper(I) iodide to yield the desired compound. The yield of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide is approximately 50%, and the compound has been characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide has been extensively studied for its antiviral activity against a range of viruses, including dengue virus, Zika virus, and Ebola virus. In vitro studies have shown that 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide inhibits viral replication by targeting the viral RNA-dependent RNA polymerase, which is essential for viral genome replication. In vivo studies in animal models have also demonstrated the efficacy of 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide in reducing viral load and improving survival rates.
Propriétés
IUPAC Name |
4-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O4S/c17-15(24)11-3-5-12(6-4-11)21-16(18-19-20-21)27-9-14(23)10-1-7-13(8-2-10)22(25)26/h1-8H,9H2,(H2,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURVOBFSQJYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)

![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)

![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5089320.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5089355.png)
![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5089364.png)

![7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)